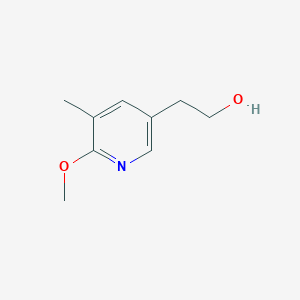
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 6th position and a methyl group at the 5th position, along with an ethan-1-ol side chain at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methoxy-5-methylpyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-2-yl)ethan-1-ol: Similar structure but lacks the methoxy group.
2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol: Contains an amino group instead of a hydroxyl group.
1-(5-Methylpyridin-2-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, along with an ethan-1-ol side chain. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-(6-methoxy-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(3-4-11)6-10-9(7)12-2/h5-6,11H,3-4H2,1-2H3 |
Clé InChI |
POEICEOOKBWXPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















